Aminobenzyl-edta
Overview
Description
Aminobenzyl-edta, also known as 1-(4-Aminobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid, is a compound with the molecular formula C17H23N3O81. It has been used to develop an ELISA test for the detection of mercury in water and to provide a new class of affinity cleaving reagents that can be directed against protein and nucleic acid targets23.
Synthesis Analysis
A convenient and straightforward synthesis of an amino acid analog, [p-(N-α-Fmoc-l-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester, compatible with Fmoc solid phase peptide synthesis strategy is described4. This reagent was used to incorporate p-aminobenzyl-EDTA at an internal sequence position in an HIV-1 Tat protein fragment5.
Molecular Structure Analysis
The molecular weight of Aminobenzyl-edta is 397.4 g/mol1. It has a complex structure with multiple functional groups, including four negatively charged carboxylate groups and two tertiary amino groups6. It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals7.
Chemical Reactions Analysis
Ethylenediaminetetraacetic acid (EDTA), a chelating class of drugs, is used in complexometric titrations and calculations8. EDTA forms a strong 1:1 complex with many metal ions, improving the therapeutic index in clinical practice9. Aminobenzyl-EDTA, similar to EDTA, can form stable complexes with metal ions10.
Physical And Chemical Properties Analysis
Aminobenzyl-edta is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water. It is insoluble in ethanol and general organic solvents7. It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals1.
Scientific Research Applications
Bifunctional Chelating Agents
Aminobenzyl-EDTA serves as a key component in the synthesis of bifunctional chelating agents. Studer and Meares (1992) described the synthesis of a protected bifunctional analog of ethylenediaminetetraacetic acid (EDTA), which includes an aminobenzyl moiety. This structure allows for easy attachment to a variety of groups, exemplified by reactions with peptides to study enzymatic cleavage of metal chelates from monoclonal antibodies (Studer & Meares, 1992).
Peptide Linkers in Bioconjugation
In bioconjugation, aminobenzyl-EDTA is used to incorporate linkers in peptides. Song and Rana (1997) synthesized an amino acid analog compatible with Fmoc solid phase peptide synthesis, incorporating p-aminobenzyl-EDTA in an HIV-1 Tat protein fragment. This method allows for the placement of flexible linkers between peptides and metal chelates, creating new classes of affinity cleaving reagents (Song & Rana, 1997).
Biodistribution and Metabolism in Radioimaging
The influence of peptide linkers on the biodistribution and metabolism of antibody-conjugated benzyl-EDTA has been studied. Studer et al. (1992) introduced Ala-Leu-Ala-Leu between the antibody Lym-1 and an 111In-labeled benzyl-EDTA, showing how linkers can affect in vivo cleavage and radioactivity excretion, crucial for designing better radioimaging and therapy agents (Studer et al., 1992).
Heavy Metal Detection
Aminobenzyl-EDTA has applications in heavy metal detection. Zhang et al. (2011) developed an ELISA for mercury detection using monoclonal antibodies against aminobenzyl-EDTA-Hg. This method, with its high sensitivity and specificity, provides a promising approach for environmental mercury monitoring (Zhang et al., 2011).
Removal of Metal Ions in Wastewater
In environmental applications, aminobenzyl-EDTA is used in adsorbents for metal ion removal. EDTA-based adsorbents, with their excellent chelating properties, have shown effectiveness in wastewater treatment, as reviewed by Zhang et al. (2021) (Zhang et al., 2021).
Chelating Adsorbents in Water Treatment
Repo et al. (2013) discussed the use of aminopolycarboxylic acids, including aminobenzyl-EDTA, for removing metals from contaminated waters. These chelating adsorbents, owing to their unique metal binding properties, are promising materials for metal removal (Repo et al., 2013).
Immunoglobulin Polypeptide Chain Modification
Aminobenzyl-EDTA is also used in the modification of immunoglobulin polypeptide chains. Rana and Meares (1990) explored the attachment of isothiocyanatobenzyl-EDTA to the N-termini of the light chains of monoclonal antibodies, a technique important in the development of immunoconjugates for therapeutic trials and clinical research tools (Rana & Meares, 1990).
Safety And Hazards
Future Directions
Aminobenzyl-EDTA has been used to develop a new class of affinity cleaving reagents that can be directed against protein and nucleic acid targets14. This suggests potential future applications in the field of biochemistry and molecular biology.
Relevant Papers
Several papers have been published on Aminobenzyl-edta. One paper discusses the preparation of novel monoclonal antibodies against chelated cadmium ions15. Another paper describes the synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA5.
properties
IUPAC Name |
2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBJIOJIMOUOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004541 | |
Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminobenzyl-edta | |
CAS RN |
84256-90-6 | |
Record name | Aminobenzyl-edta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminobenzyl-EDTA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.